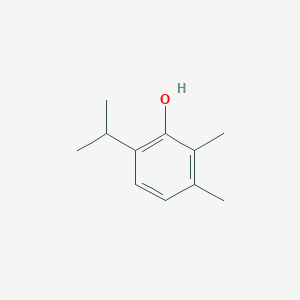
2,3-Dimethyl-6-(propan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-6-(propan-2-yl)phenol, also known as propyl gallate, is a synthetic antioxidant commonly used in the food, cosmetic, and pharmaceutical industries. It is a white crystalline powder that is soluble in ethanol, acetone, and ether. Propyl gallate is used to prevent oxidation and spoilage of products, increase shelf life, and enhance stability.
Wirkmechanismus
Propyl gallate acts as an antioxidant by scavenging free radicals and preventing the oxidation of lipids and other molecules. It also inhibits the activity of enzymes involved in the production of reactive oxygen species. Propyl gallate has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemische Und Physiologische Effekte
Propyl gallate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Propyl gallate has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have antimicrobial effects against a range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl gallate is a widely used antioxidant in laboratory experiments due to its stability and effectiveness. It is also relatively inexpensive and easy to obtain. However, 2,3-Dimethyl-6-(propan-2-yl)phenol gallate has been shown to interfere with some assays, such as those involving the measurement of reactive oxygen species. In addition, it has been shown to have cytotoxic effects at high concentrations.
Zukünftige Richtungen
There are several areas of research that could be explored in relation to 2,3-Dimethyl-6-(propan-2-yl)phenol gallate. These include:
1. Investigation of the potential use of 2,3-Dimethyl-6-(propan-2-yl)phenol gallate in the treatment of neurodegenerative diseases.
2. Development of new methods for the synthesis of 2,3-Dimethyl-6-(propan-2-yl)phenol gallate that are more environmentally friendly.
3. Investigation of the potential use of 2,3-Dimethyl-6-(propan-2-yl)phenol gallate as a natural preservative in food products.
4. Study of the effects of 2,3-Dimethyl-6-(propan-2-yl)phenol gallate on gut microbiota and its potential use as a prebiotic.
5. Investigation of the potential use of 2,3-Dimethyl-6-(propan-2-yl)phenol gallate in the treatment of skin disorders such as acne and eczema.
In conclusion, 2,3-Dimethyl-6-(propan-2-yl)phenol gallate is a synthetic antioxidant that has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. Propyl gallate is widely used in laboratory experiments, but it has limitations and can interfere with some assays. There are several areas of research that could be explored in relation to 2,3-Dimethyl-6-(propan-2-yl)phenol gallate, including its potential use in the treatment of neurodegenerative diseases and as a natural preservative in food products.
Synthesemethoden
Propyl gallate can be synthesized by the esterification of gallic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, 2,3-Dimethyl-6-(propan-2-yl)phenol gallate diester, which is then hydrolyzed to yield 2,3-Dimethyl-6-(propan-2-yl)phenol gallate.
Wissenschaftliche Forschungsanwendungen
Propyl gallate has been extensively studied for its antioxidant properties and its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. Propyl gallate has also been investigated for its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
137321-72-3 |
|---|---|
Produktname |
2,3-Dimethyl-6-(propan-2-yl)phenol |
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2,3-dimethyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-5-8(3)9(4)11(10)12/h5-7,12H,1-4H3 |
InChI-Schlüssel |
DTCVWQAPCDRBKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)C |
Synonyme |
Phenol, 2,3-dimethyl-6-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



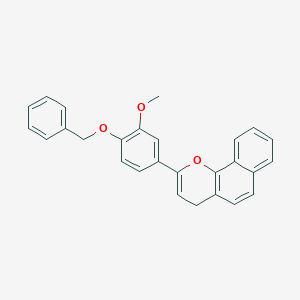
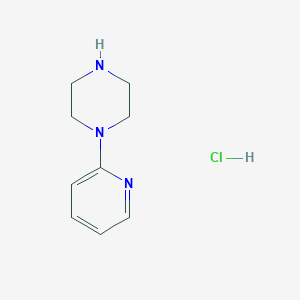
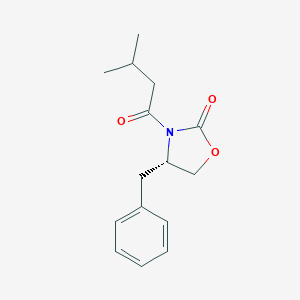
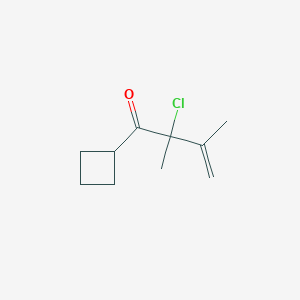
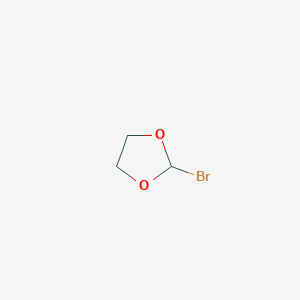
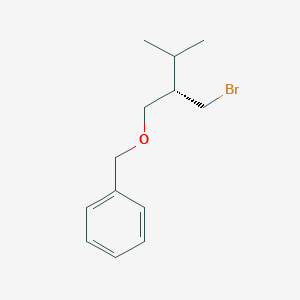
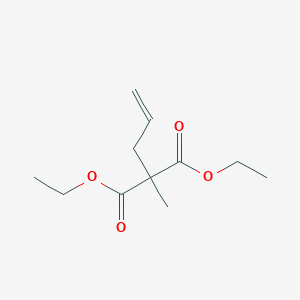
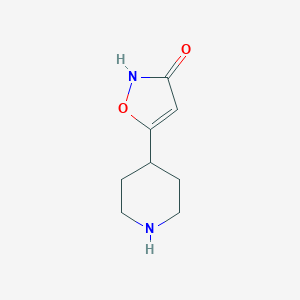
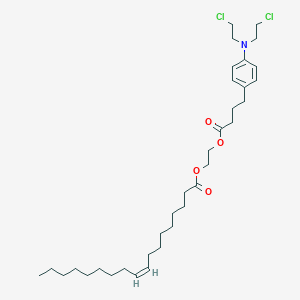
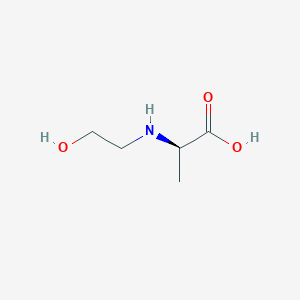
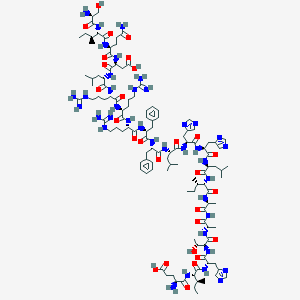
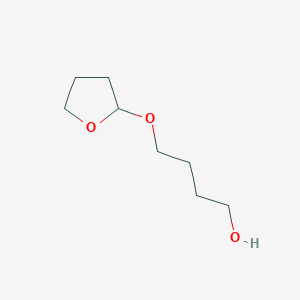
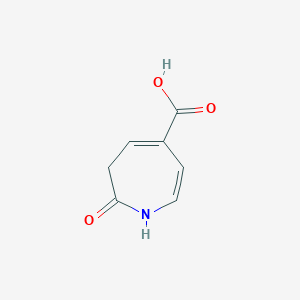
![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)